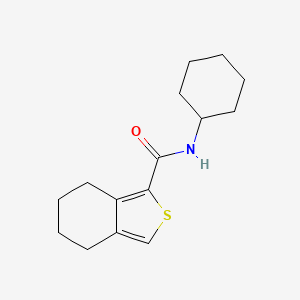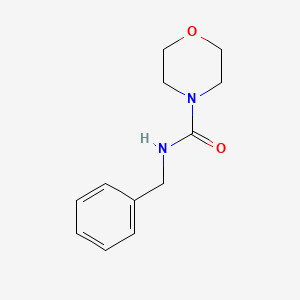
N-cyclohexyl-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide (CTB) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. CTB belongs to the class of compounds known as benzothiophenes, which are known to exhibit a wide range of biological activities.
Wirkmechanismus
The mechanism of action of N-cyclohexyl-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. This compound has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses. This compound has also been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which can contribute to oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects, including neuroprotective, anti-inflammatory, and antioxidant properties. This compound has been shown to protect neurons from oxidative stress and inflammation, which are known to contribute to the development of neurodegenerative diseases. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-cyclohexyl-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide for lab experiments is its selective binding to cancer cells, which can be useful for diagnostic purposes. This compound is also relatively easy to synthesize and has been shown to exhibit low toxicity in animal models. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-cyclohexyl-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide, including further investigation of its mechanism of action and its potential therapeutic applications. One area of interest is the use of this compound as a treatment for neurodegenerative diseases, particularly Alzheimer's disease and Parkinson's disease. Another area of interest is the use of this compound as a diagnostic tool for cancer, as it has been shown to selectively bind to cancer cells. Additionally, further research is needed to optimize the synthesis method of this compound and to improve its solubility in aqueous solutions.
Synthesemethoden
The synthesis of N-cyclohexyl-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide involves the reaction between 2-aminothiophenol and cyclohexanone in the presence of a catalyst and a solvent. The reaction proceeds through a series of steps, including condensation, cyclization, and hydrogenation, to yield the final product. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent composition.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide has been extensively studied for its potential therapeutic properties, particularly in the treatment of neurodegenerative diseases. This compound has been shown to exhibit neuroprotective, anti-inflammatory, and antioxidant properties, making it a promising candidate for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. This compound has also been investigated for its potential use as a diagnostic tool for cancer, as it has been shown to selectively bind to cancer cells.
Eigenschaften
IUPAC Name |
N-cyclohexyl-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NOS/c17-15(16-12-7-2-1-3-8-12)14-13-9-5-4-6-11(13)10-18-14/h10,12H,1-9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKLRKXWCPAAKCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=C3CCCCC3=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(acetylamino)phenyl]-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5651185.png)

![2-methyl-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-6,7-dihydro-1-benzofuran-4(5H)-one](/img/structure/B5651191.png)
![3-[3-(2-methoxyethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]-2-(methylthio)pyridine](/img/structure/B5651193.png)

![N,N-dimethyl-1-{4-methyl-5-[1-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methanamine](/img/structure/B5651202.png)
![(3R*,4S*)-1-{5-[(methylthio)methyl]-2-furoyl}-4-propylpyrrolidin-3-amine](/img/structure/B5651210.png)
![1-methyl-3-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)quinoxalin-2(1H)-one](/img/structure/B5651218.png)
![1'-[4-(2-furyl)benzoyl]-5-methyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5651238.png)
![2-ethyl-3-methyl-1-(2-methyl-1H-imidazol-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5651246.png)
![ethyl 2-cyano-3-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]acrylate](/img/structure/B5651260.png)
![N-[rel-(3R,4S)-4-cyclopropyl-1-(3-pyridinylmethyl)-3-pyrrolidinyl]-1-(methoxymethyl)cyclopropanecarboxamide dihydrochloride](/img/structure/B5651278.png)
![2-{[2-(1-azepanyl)-2-oxoethyl]thio}-1H-benzimidazole](/img/structure/B5651286.png)